6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine
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Overview
Description
6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the cyclopropyl group, and the attachment of the azetidine and pyridine rings. Common reagents used in these reactions include cyclopropylamine, trifluoromethylpyridine, and azetidine derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A related compound with a similar trifluoromethyl-substituted pyridine ring.
2-Amino-4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group on the pyridine ring.
Uniqueness
6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine is unique due to its combination of a cyclopropyl group, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H16F3N5 |
---|---|
Molecular Weight |
335.33 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16F3N5/c17-16(18,19)11-3-4-20-15(5-11)24-7-12(8-24)23-14-6-13(10-1-2-10)21-9-22-14/h3-6,9-10,12H,1-2,7-8H2,(H,21,22,23) |
InChI Key |
SOTJNANUGUTLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NC3CN(C3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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